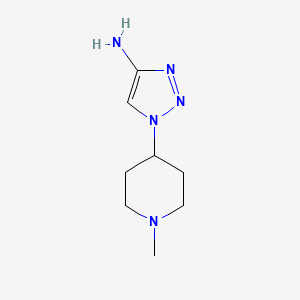

1-(1-Methylpiperidin-4-yl)-1h-1,2,3-triazol-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(1-Methylpiperidin-4-yl)-1h-1,2,3-triazol-4-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a methyl group and a triazole ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-(1-Methylpiperidin-4-yl)-1h-1,2,3-triazol-4-amine typically involves the following steps:

Synthetic Routes: The preparation often starts with the formation of the piperidine ring, followed by the introduction of the methyl group. The triazole ring is then synthesized and attached to the piperidine ring through a series of chemical reactions.

Reaction Conditions: Common reagents used in the synthesis include alkyl halides, azides, and catalysts such as copper(I) iodide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

1-(1-Methylpiperidin-4-yl)-1h-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired products.

Major Products:

Scientific Research Applications

While specific comprehensive data tables and case studies for the applications of "1-(1-Methylpiperidin-4-yl)-1h-1,2,3-triazol-4-amine" are not available in the provided search results, some information regarding its properties and potential applications can be gathered.

General Information

- Nomenclature: this compound is a compound that contains a piperidine ring substituted with a methyl group and a triazole ring.

- Molecular Weight: The molecular weight of this compound is 181.24 .

- Molecular Formula: The molecular formula is C8H15N5 .

Potential Applications

- Building Block in Synthesis: This compound can serve as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

- Biological Applications: The triazole ring, present in the compound, is known for its versatility in biological applications, which includes anti-microbial, anti-cancer, and anti-inflammatory properties.

Related Compounds

- (1-((1-methylpiperidin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine: CAS Number 2013814-30-5, Molecular Weight 209.29, Molecular Formula C10H19N5 .

- N-methyl-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]piperidin-3-amine: Molecular Formula C15H21N5, Molecular Weight 271.368 .

- 4-[(1H-1,2,3-triazol-1-yl)methyl]piperidine hydrochloride: CAS Number 1423032-62-5, Molecular Weight 202.69 .

Safety Information

Mechanism of Action

The mechanism of action of 1-(1-Methylpiperidin-4-yl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Pathways Involved: The pathways affected by the compound include signal transduction, gene expression, and metabolic processes, contributing to its diverse range of activities.

Comparison with Similar Compounds

1-(1-Methylpiperidin-4-yl)-1h-1,2,3-triazol-4-amine can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Compounds such as 1-(1-Methylpiperidin-4-yl)piperidin-4-amine and 3-[(1-Methylpiperidin-4-yl)methyl]arylsulfonyl-1H-indoles share structural similarities but differ in their specific functional groups and biological activities.

Uniqueness: The presence of both the piperidine and triazole rings in this compound provides a unique combination of properties, making it a valuable compound for research and industrial applications.

Biological Activity

1-(1-Methylpiperidin-4-yl)-1H-1,2,3-triazol-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. The triazole ring is known for its versatility in biological applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of the biological activity of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

Antimicrobial Activity

Research indicates that triazole compounds exhibit antimicrobial properties. For instance, studies have shown that derivatives of triazoles can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli . However, specific data on the activity of this compound against these pathogens is limited.

Anticancer Potential

The anticancer activity of triazole derivatives has been well-documented. A study highlighted the effectiveness of similar triazole compounds in inhibiting cancer cell proliferation and inducing apoptosis . The mechanism often involves disruption of tubulin polymerization and interference with cell cycle progression. While specific studies on this compound are sparse, its structural similarities to known active compounds suggest potential efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activities associated with triazole compounds:

Mechanistic Insights

The biological mechanisms underlying the activity of this compound are likely related to its ability to interact with various biological targets:

Anticancer Mechanisms

Triazoles have been shown to:

- Inhibit tubulin polymerization.

- Induce apoptosis in cancer cells.

These mechanisms may involve modulation of signaling pathways associated with cell survival and proliferation.

Antimicrobial Mechanisms

The antimicrobial action may involve:

- Disruption of bacterial cell wall synthesis.

- Inhibition of nucleic acid synthesis.

Properties

Molecular Formula |

C8H15N5 |

|---|---|

Molecular Weight |

181.24 g/mol |

IUPAC Name |

1-(1-methylpiperidin-4-yl)triazol-4-amine |

InChI |

InChI=1S/C8H15N5/c1-12-4-2-7(3-5-12)13-6-8(9)10-11-13/h6-7H,2-5,9H2,1H3 |

InChI Key |

LUNCMWQWHJOMCP-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)N2C=C(N=N2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.